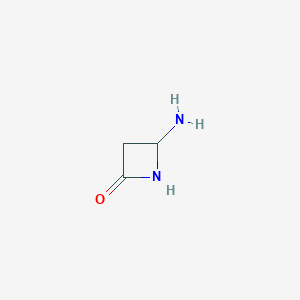

4-Aminoazetidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

147370-17-0 |

|---|---|

Molecular Formula |

C3H6N2O |

Molecular Weight |

86.09 g/mol |

IUPAC Name |

4-aminoazetidin-2-one |

InChI |

InChI=1S/C3H6N2O/c4-2-1-3(6)5-2/h2H,1,4H2,(H,5,6) |

InChI Key |

PQKZFHHQCJHGQF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Aminoazetidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical, physical, and biological properties of 4-Aminoazetidin-2-one. This compound, a fundamental β-lactam, serves as a critical structural motif and building block in the synthesis of a wide array of pharmaceutical agents. Understanding its basic properties, including stability and reactivity, is paramount for its effective application in drug discovery and development.

Core Chemical and Physical Properties

This compound, also known as 4-amino-β-lactam, is a four-membered heterocyclic compound containing a nitrogen atom and a carbonyl group.[1] Its structure is foundational to penicillin and cephalosporin antibiotics.[1] While specific experimental data for the unsubstituted this compound is limited in publicly available literature, its properties can be inferred from closely related structures and the general characteristics of the azetidinone ring system.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (this compound) | Notes |

| Molecular Formula | C₃H₆N₂O | |

| Molecular Weight | 86.09 g/mol | |

| Appearance | Expected to be a solid at room temperature. | Based on similar small molecule lactams. |

| pKa (of amino group) | Estimated: 7.5 - 8.5 | The basicity of the 4-amino group is influenced by the strained lactam ring. The pKa of a typical primary amine is around 9-10.[2] |

| β-Lactam Carbonyl IR Stretch | ~1740-1790 cm⁻¹ | This characteristic high-frequency stretch is a hallmark of the strained four-membered ring system.[3] |

Basicity and pKa Considerations

The primary amino group at the 4-position imparts basic properties to the molecule. The precise pKa is critical for understanding its behavior in physiological environments and for developing synthetic strategies. The electron-withdrawing nature of the adjacent carbonyl group and the ring strain of the β-lactam are expected to reduce the basicity of the amino group compared to a simple primary amine.

A standard method for the experimental determination of the pKa of the amino group in this compound involves potentiometric titration.

-

Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a temperature-controlled vessel (e.g., 25°C). Use a calibrated pH meter with a glass electrode to monitor the pH.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amino groups have been protonated. The equivalence point is identified as the point of maximum slope on the titration curve.

Stability of the β-Lactam Ring

A defining characteristic of this compound is the inherent reactivity and instability of the β-lactam ring.[4] This strain-driven reactivity is the basis for the mechanism of action of β-lactam antibiotics but also presents a significant challenge for handling and storage.[4][5]

-

Hydrolysis: The β-lactam ring is susceptible to hydrolysis, which involves the cleavage of the amide bond. This degradation is catalyzed by both acidic and basic conditions.[6] The rate of hydrolysis is highly dependent on pH, temperature, and the presence of nucleophiles or metal ions.[5][6]

-

Thermal Stability: β-lactam compounds can degrade at elevated temperatures. For long-term storage, temperatures of -80°C are often required to maintain stability.[4] Short-term stability can vary, with some β-lactams being stable for hours or days at room temperature or under refrigeration, while others degrade rapidly.[4][5]

Table 2: General Stability of β-Lactam Antibiotics in Various Conditions

| Condition | General Stability Profile | Reference |

| Room Temperature (Aqueous) | Unstable; degradation can be significant within hours to days. | [5] |

| Refrigerated (4-6°C, Aqueous) | Improved stability; may be stable for 24 hours to one week depending on the specific compound. | [4] |

| Frozen (-20°C to -80°C, Aqueous) | Generally stable for extended periods (months to a year). | [4][5] |

| pH (Aqueous) | U-shaped stability profile; maximal stability is typically observed between pH 4-7, with rapid degradation under more acidic or basic conditions. | [6] |

To quantify the stability of this compound under various conditions, a High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is typically employed.

-

Sample Preparation: Prepare stock solutions of this compound in an appropriate solvent. Dilute the stock into different aqueous buffer solutions (e.g., pH 4, 7, 9) to a final working concentration.

-

Incubation: Aliquot the solutions into vials and store them at different temperatures (e.g., 4°C, 25°C, 37°C).

-

Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition. Quench any further degradation by adding a strong acid (if compatible with the analytical method) or by immediate freezing.

-

HPLC/LC-MS Analysis: Analyze the samples using a validated reverse-phase HPLC or LC-MS/MS method to separate the parent compound from its degradation products.

-

Quantification: Calculate the concentration of the remaining this compound at each time point by comparing its peak area to a standard curve.

-

Data Analysis: Plot the concentration of the compound versus time for each condition. From this data, the degradation rate constant and half-life (t₁/₂) can be determined.

Mandatory Visualizations

The following diagram illustrates a typical workflow for assessing the chemical stability of this compound.

Caption: Workflow for assessing the chemical stability of this compound.

The diagram below outlines the fundamental degradation pathways of the β-lactam ring under acidic and basic conditions.

Caption: General hydrolysis pathways for the β-lactam ring in this compound.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the β-lactam ring, which appears at a characteristically high wavenumber (typically 1740-1790 cm⁻¹), indicative of the high degree of ring strain.[3] N-H stretching vibrations from the amino group would also be expected around 3300-3500 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the protons on the azetidinone ring. The chemical shifts and coupling constants between the protons at the C3 and C4 positions are diagnostic of their relative stereochemistry (cis or trans).[3] ¹³C NMR would show a characteristic downfield signal for the carbonyl carbon.

-

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight of the compound and for studying its fragmentation patterns.[7][8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Synthesis and Biological Relevance

This compound and its derivatives are key intermediates in the synthesis of a vast range of biologically active molecules, particularly β-lactam antibiotics.[3] The synthesis of the azetidin-2-one core is often achieved via a [2+2] cycloaddition between a ketene and an imine, a reaction known as the Staudinger synthesis.[3]

Derivatives of the core this compound structure have been investigated for a range of biological activities beyond antibacterial action, including roles as inhibitors of various enzymes and as scaffolds in antitubercular and anticancer research.[9][10] The amino group at the C4 position provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR).

References

- 1. researchgate.net [researchgate.net]

- 2. chem.indiana.edu [chem.indiana.edu]

- 3. mdpi.com [mdpi.com]

- 4. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]

- 7. Structure determination of 4-azido-2-pyrimidinone nucleoside analogs using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Molecular Structure of 4-Aminoazetidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 4-aminoazetidin-2-one. Due to the limited availability of direct experimental data for this specific molecule, this document combines established knowledge of the β-lactam class of compounds with predicted data based on computational chemistry and spectroscopic principles. All predicted data is clearly identified.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a four-membered lactam ring, which is the core structural motif of the widely utilized β-lactam antibiotics. The presence of an amino group at the 4-position is a key feature that influences its chemical reactivity and potential biological activity.

2D and 3D Representations:

-

2D Structure: The planar representation of this compound illustrates the connectivity of atoms within the molecule.

-

3D Structure: A three-dimensional model showcases the spatial arrangement of atoms, highlighting the strained nature of the four-membered ring.

| Property | Value |

| Molecular Formula | C₃H₆N₂O |

| Molecular Weight | 86.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Canonical SMILES | C1C(C(=O)N1)N |

| InChI Key | Not available |

Table 1: General properties of this compound.

Structural Parameters

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Predicted Value (Å or °) |

| Bond Length | C2 | =O | ~1.21 | |

| Bond Length | C2 | -N1 | ~1.38 | |

| Bond Length | C2 | -C3 | ~1.54 | |

| Bond Length | N1 | -C4 | ~1.47 | |

| Bond Length | C4 | -C3 | ~1.56 | |

| Bond Length | C4 | -N(H₂) | ~1.46 | |

| Bond Angle | O | =C2 | -N1 | ~135 |

| Bond Angle | N1 | -C2 | -C3 | ~91 |

| Bond Angle | C2 | -N1 | -C4 | ~94 |

| Bond Angle | N1 | -C4 | -C3 | ~87 |

| Bond Angle | C4 | -C3 | -C2 | ~88 |

Table 2: Predicted bond lengths and angles for this compound.

Spectroscopic Data (Predicted)

Spectroscopic analysis is crucial for the identification and structural elucidation of organic molecules. The following tables provide predicted spectroscopic data for this compound based on the characteristic chemical shifts and absorption frequencies of its functional groups.[1][2][3][4][5][6][7][8][9][10]

¹H NMR Spectroscopy

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H on N1 | 7.5 - 8.5 | broad singlet | 1H |

| H on C4 | 4.0 - 4.5 | triplet | 1H |

| H₂ on C3 | 2.8 - 3.2 (diastereotopic) | multiplet | 2H |

| H₂ on Amino Group | 1.5 - 2.5 | broad singlet | 2H |

Table 3: Predicted ¹H NMR chemical shifts for this compound (in CDCl₃).

¹³C NMR Spectroscopy

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | 170 - 175 |

| CH-NH₂ (C4) | 50 - 55 |

| CH₂ (C3) | 40 - 45 |

Table 4: Predicted ¹³C NMR chemical shifts for this compound (in CDCl₃).[5][6][8][9]

Infrared (IR) Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (lactam) | 3200 - 3300 | Medium |

| N-H stretch (amine) | 3300 - 3500 (two bands) | Medium |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| C=O stretch (β-lactam) | 1730 - 1760 | Strong |

| N-H bend (amine) | 1590 - 1650 | Medium |

Table 5: Predicted characteristic IR absorption bands for this compound.[11][12][13][14][15]

Synthesis and Experimental Protocols

The synthesis of the β-lactam ring is a cornerstone of organic and medicinal chemistry. The Staudinger cycloaddition, a [2+2] cycloaddition of a ketene and an imine, is a prominent method for constructing the azetidin-2-one core.[16][17][18][19][20]

Synthetic Workflow

A plausible synthetic route to this compound can be envisioned through a multi-step process, culminating in a Staudinger reaction.

General Experimental Protocol for Staudinger Cycloaddition

This protocol outlines a general procedure for the key cycloaddition step. Note: This is a generalized protocol and requires optimization for the specific synthesis of this compound.

-

Imine Preparation: The appropriate imine precursor is synthesized according to established literature procedures.

-

Reaction Setup: A solution of the imine in an anhydrous, aprotic solvent (e.g., dichloromethane) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Ketene Generation: In a separate flask, a solution of an appropriate acyl chloride (e.g., chloroacetyl chloride) in the same anhydrous solvent is prepared. To this solution, a tertiary amine base (e.g., triethylamine) is added dropwise at 0 °C to generate the ketene in situ.

-

Cycloaddition: The freshly prepared ketene solution is then added dropwise to the cooled imine solution over a period of 1-2 hours. The reaction mixture is stirred at -78 °C for an additional 2-4 hours and then allowed to warm to room temperature overnight.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired β-lactam.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the azetidin-2-one scaffold is of immense interest to the pharmaceutical industry. It forms the core of β-lactam antibiotics, one of the most successful classes of antibacterial agents.

Potential as an Antibacterial Agent

The primary mechanism of action for β-lactam antibiotics is the inhibition of bacterial cell wall synthesis.[21][22][23][24][25] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[21][22][23][24][25] By inactivating PBPs, β-lactams disrupt cell wall integrity, leading to cell lysis and bacterial death. It is hypothesized that this compound could exhibit similar antibacterial properties.

Hypothesized Signaling Pathway for β-Lactam Action

The following diagram illustrates the generally accepted mechanism of action for β-lactam antibiotics, which serves as a model for the potential action of this compound.

References

- 1. d-nb.info [d-nb.info]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning [ualberta.scholaris.ca]

- 8. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Solved For 4'-aminoacetophenone, can you please annotate 1. | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. 182.160.97.198:8080 [182.160.97.198:8080]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 17. organicreactions.org [organicreactions.org]

- 18. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. β-Lactam synthesis [organic-chemistry.org]

- 21. gonvvama.com [gonvvama.com]

- 22. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]

- 23. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 24. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 25. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminoazetidin-2-one: A Technical Overview of its Core Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Structure: The Azetidin-2-one (β-Lactam) Ring

The foundational structure of 4-aminoazetidin-2-one is the azetidin-2-one ring, a four-membered lactam.[1] This strained ring system is of paramount importance in medicinal chemistry, forming the core of numerous β-lactam antibiotics such as penicillins and cephalosporins.[1][2] The reactivity and biological activity of these compounds are largely dictated by the inherent strain of the four-membered ring.[2]

The simplest β-lactam is 2-azetidinone itself.[1] The nomenclature designates the nitrogen atom at position 1, the carbonyl carbon at position 2, and the subsequent carbons as 3 and 4. Therefore, this compound refers to an azetidin-2-one ring with an amino group substituted at the 4th position.

Identifiers of Azetidin-2-one and Related Compounds

Due to the limited public data on the specific molecule this compound, this section provides identifiers for the parent azetidin-2-one and a closely related substituted analog, (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic Acid, to serve as a reference for researchers.

| Identifier | Azetidin-2-one | (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic Acid |

| IUPAC Name | azetidin-2-one | (2R,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid |

| CAS Number | 930-21-2 | 80082-65-1[3] |

| Chemical Formula | C₃H₅NO | C₄H₈N₂O₄S[3] |

| Molecular Weight | 71.08 g/mol | 180.18 g/mol [3] |

| Synonyms | β-Propiolactam, Azetidinone | 3-AMA, (2S,3S)-3-AMINO-2-METHYL-4-OXO-1-ADETIDINESULFONIC ACID (AZETIDINE)[3] |

Synthesis of the Azetidin-2-one Ring: The Staudinger Synthesis

A cornerstone in the synthesis of β-lactams is the Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene and an imine.[1][4] This method is highly versatile and has been adapted for the synthesis of a wide array of substituted β-lactams.[5]

General Experimental Protocol for Staudinger Synthesis

The following is a generalized procedure for the synthesis of a β-lactam via the Staudinger cycloaddition. Specific reaction conditions such as solvent, temperature, and reaction time may vary depending on the specific substrates used.

Materials:

-

An appropriate acid chloride

-

A suitable imine

-

A tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, toluene, or o-xylene)

Procedure:

-

A solution of the acid chloride and the tertiary amine base is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The tertiary amine acts as a dehydrohalogenating agent to generate the ketene in situ.

-

The reaction mixture is typically stirred at a controlled temperature, which can range from low temperatures (e.g., -78 °C) to room temperature or elevated temperatures, depending on the reactivity of the substrates.

-

The imine, dissolved in the same anhydrous solvent, is then added to the reaction mixture.

-

The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction, crystallization, or column chromatography.

Workflow and Logical Relationships

The following diagrams illustrate the key logical relationships and a generalized workflow for the synthesis of β-lactams.

Caption: Generalized workflow of the Staudinger β-lactam synthesis.

Caption: Key relationships of the azetidin-2-one core structure.

References

- 1. β-Lactam - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cas no for 80082-65-1,(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic Acid ACID Cas number search msds database,online free cas number chemistry search engine,cas number sigma aldrich - PharmaSources.com [www2.pharmasources.com]

- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

The Biological Significance of the 4-Amino-β-Lactam Moiety: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The β-lactam ring, a four-membered cyclic amide, is a cornerstone of medicinal chemistry, most famously recognized as the active pharmacophore in penicillin and cephalosporin antibiotics.[1] The inherent ring strain and constrained amide bond resonance of this moiety render it highly reactive and capable of inhibiting crucial bacterial enzymes.[2] While the core β-lactam structure is essential for activity, substitutions at various positions on the ring dramatically influence the compound's biological properties, including its spectrum of activity, stability, and susceptibility to resistance mechanisms.[3] This technical guide delves into the specific biological significance of the 4-amino-β-lactam moiety, a structural feature that imparts a diverse range of therapeutic activities beyond traditional antibacterial action.

Antibacterial Activity: Targeting the Bacterial Cell Wall

The primary and most well-established biological role of β-lactam antibiotics is their bactericidal action, achieved through the inhibition of bacterial cell wall synthesis.[4] The 4-amino-β-lactam moiety, as part of the broader β-lactam family, contributes to this activity by mimicking the D-Ala-D-Ala terminus of the peptidoglycan precursor. This molecular mimicry allows the compound to bind to and acylate the active site of penicillin-binding proteins (PBPs), which are essential bacterial enzymes responsible for the cross-linking of the peptidoglycan cell wall.[5] The irreversible inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death.[6]

The nature of the amino group and other substituents on the β-lactam ring significantly impacts the antibacterial spectrum and potency. For instance, aminothiazolyl β-lactam derivatives have been synthesized and shown to possess antibacterial activity.[7]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The antibacterial efficacy of 4-amino-β-lactam derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |

| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | Staphylococcus epidermidis, Enterococcus faecalis, Pseudomonas aeruginosa | Not specified, but compound 4a2 showed highest activity | [8] |

| Aminothiazolyl cephalosporin derivatives | Gram-positive and Gram-negative bacteria | Not specified in abstract | [7] |

| Quinoline-β-lactam-based hybrids | Mycobacterium tuberculosis | Better than cephalexin and ethionamide | [9] |

| Nisin (for comparison) | Citrobacter freundii | Mean MIC of 267.9 | [10] |

| Nisin (for comparison) | Enterobacter spp. | Mean MIC of 296.76 | [10] |

| Nisin (for comparison) | Hafnia alvei | Mean MIC of 347.46 | [10] |

| Nisin (for comparison) | Klebsiella spp. | Mean MIC of 304.03 | [10] |

| Cefiderocol | Gram-negative bacilli | ≤ 2 | [11] |

Note: The table summarizes available data. Specific MIC values for a broader range of 4-amino-β-lactam compounds require further targeted literature review.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7][8][12]

1. Preparation of Antimicrobial Agent:

- Prepare a stock solution of the 4-amino-β-lactam compound in a suitable solvent.[7]

- Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8]

2. Preparation of Bacterial Inoculum:

- Culture the test bacterium on an appropriate agar medium.

- Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

- Dilute the standardized inoculum to the final testing concentration of approximately 5 x 10⁵ CFU/mL in the growth medium.[7]

3. Inoculation and Incubation:

- Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial inoculum.

- Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

- Incubate the plate at 35-37°C for 16-20 hours.[7]

4. Interpretation of Results:

- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

Cholesterol Absorption Inhibition: A Non-Antibacterial Role

A significant and distinct biological activity of certain 4-amino-β-lactam derivatives is their ability to inhibit cholesterol absorption.[12][13] This discovery has opened avenues for the development of non-statin therapies for hypercholesterolemia. The mechanism of action is believed to involve the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.[12]

Quantitative Data: IC50 Values for Cholesterol Absorption Inhibition

The potency of cholesterol absorption inhibitors is often expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Assay System | IC50 Value (µM) | Reference(s) |

| Diastereoisomeric mixture of a trans-(3R,4R)-amino-β-lactam derivative | hNPC1L1/MDCKII cells | 60 | [12][13] |

Experimental Protocol: In Vitro Cholesterol Absorption Assay

This protocol outlines a cell-based assay to screen for inhibitors of cholesterol absorption.

1. Cell Culture:

- Culture Madin-Darby Canine Kidney (MDCK-II) cells, stably transfected to express human NPC1L1 (hNPC1L1/MDCKII), in a suitable growth medium.[12][14]

- Seed the cells in a 96-well plate and allow them to grow to confluence.[4]

2. Compound Treatment:

- Prepare various concentrations of the test 4-amino-β-lactam compounds.

- Treat the cells with the compounds for a specified period (e.g., 48-72 hours). Include a vehicle control and a positive control inhibitor (e.g., ezetimibe).[4]

3. Cholesterol Staining:

- After treatment, fix the cells using a suitable fixative solution.[4]

- Wash the cells with a wash buffer.

- Stain the intracellular cholesterol using a fluorescent probe such as Filipin III. Filipin binds specifically to unesterified cholesterol.[4]

4. Imaging and Quantification:

- Visualize the stained cells using a fluorescence microscope.[4]

- Quantify the fluorescence intensity to determine the amount of intracellular cholesterol. A reduction in fluorescence in compound-treated cells compared to the vehicle control indicates inhibition of cholesterol absorption.

- Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Enzyme Inhibition: Targeting Human Leukocyte Elastase

Certain 4-oxo-β-lactams, which can be considered derivatives of 4-amino-β-lactams, have been identified as potent and selective inhibitors of human leukocyte elastase (HLE).[15] HLE is a serine protease implicated in the pathogenesis of inflammatory lung diseases.[15][16] The inhibitory mechanism involves the acylation of the active site serine residue of the enzyme by the strained β-lactam ring.

Quantitative Data: Inhibition of Human Leukocyte Elastase

The inhibitory potency against HLE is characterized by the second-order rate constant (k_on) or IC50 values.

| Compound Class | Enzyme | k_on (M⁻¹s⁻¹) or IC50 | Reference(s) |

| 4-Oxo-β-lactams with a heteroarylthiomethyl group on the N(1)-aryl moiety | Human Leukocyte Elastase | k_on = 3.24 x 10⁶ | [15] |

| 7α-methoxy cephalosporanic acid derivatives | Human Leukocyte Elastase | Not specified, but most potent | [16] |

Anticancer Potential: A Developing Area of Research

Emerging research suggests that some β-lactam derivatives possess anticancer properties.[14][17] While this is a less explored area for 4-amino-β-lactams specifically, the broader class of β-lactams has been shown to induce apoptosis and inhibit tumor cell growth.[15] The mechanisms are varied and can include the induction of DNA damage. Further research is needed to fully elucidate the potential of 4-amino-β-lactam scaffolds in oncology.

Visualizations of Key Biological Processes

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of β-lactam antibiotics.

Caption: Experimental workflow for screening cholesterol absorption inhibitors.

Caption: Key structure-activity relationships of the 4-amino-β-lactam moiety.

Conclusion

The 4-amino-β-lactam moiety represents a versatile scaffold in medicinal chemistry, extending the therapeutic potential of the classic β-lactam ring far beyond its antibacterial origins. While retaining the fundamental ability to inhibit bacterial cell wall synthesis, strategic modifications incorporating a 4-amino group have led to the discovery of potent inhibitors of cholesterol absorption and human leukocyte elastase. The ongoing exploration of this chemical space holds promise for the development of novel therapeutics for a range of diseases, from infectious diseases to metabolic and inflammatory disorders, and potentially even cancer. Further research into the structure-activity relationships and mechanisms of action of diverse 4-amino-β-lactam derivatives will be crucial for realizing their full therapeutic potential.

References

- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. content.abcam.com [content.abcam.com]

- 5. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. mdpi.com [mdpi.com]

- 9. Resistance to beta-lactams in Gram-negative bacilli: relevance and potential therapeutic alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. Transcytosis Assay for Transport of Glycosphingolipids across MDCK-II Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Oxo-beta-lactams (azetidine-2,4-diones) are potent and selective inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Hydroxyl radical - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

4-Aminoazetidin-2-one stereoisomers and chirality

An In-depth Technical Guide to the Stereoisomers and Chirality of 4-Aminoazetidin-2-one

Abstract

This technical guide provides a comprehensive overview of the stereoisomers and chirality of this compound, a core structural motif in many β-lactam antibiotics. The document details the molecular basis of its chirality, the properties of its stereoisomers, and key experimental protocols for their synthesis, separation, and characterization. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or interested in chiral β-lactam structures.

Introduction

The azetidin-2-one ring, commonly known as the β-lactam ring, is a cornerstone of medicinal chemistry, most notably as the active core of the vast family of β-lactam antibiotics. The this compound scaffold serves as a fundamental building block for the synthesis of numerous biologically active compounds. The substitution at the C4 position introduces a chiral center, leading to the existence of stereoisomers. It is a well-established principle in pharmacology that the stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles. Therefore, a thorough understanding and control of the stereochemistry of this compound and its derivatives are paramount for the development of safe and effective therapeutics.

Chirality of this compound

The chirality of this compound arises from the presence of a single stereocenter at the C4 position of the azetidinone ring. This carbon atom is bonded to four different substituent groups:

-

An amino group (-NH₂)

-

A hydrogen atom (-H)

-

The nitrogen atom of the lactam ring (part of the -N-C=O path)

-

The C3 methylene group of the ring (part of the -CH₂-C=O path)

Due to this single chiral center, this compound exists as a pair of enantiomers: (R)-4-aminoazetidin-2-one and (S)-4-aminoazetidin-2-one. These molecules are non-superimposable mirror images of each other.

Caption: Stereoisomers of this compound.

Physicochemical and Biological Properties of Stereoisomers

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinction lies in their interaction with plane-polarized light and other chiral molecules. One enantiomer will rotate plane-polarized light in the clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in the counter-clockwise (-) direction (levorotatory) by an equal magnitude.[1][2] This property is known as optical activity and is quantified as the specific rotation.

The biological activities of enantiomers can differ significantly because biological systems (e.g., enzymes, receptors) are themselves chiral. For many active pharmaceutical ingredients, one enantiomer provides the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects.[3] For instance, in a study of (1,2-benzothiazin-4-yl)acetic acid enantiomers, the (R)-(-)-enantiomer was found to be 35 times more active as an aldose reductase inhibitor than its (S)-(+)-counterpart.[3]

| Property | (R)-4-aminoazetidin-2-one | (S)-4-aminoazetidin-2-one | Reference |

| Molecular Formula | C₃H₆N₂O | C₃H₆N₂O | N/A |

| Molar Mass | 86.09 g/mol | 86.09 g/mol | N/A |

| Melting Point | Identical | Identical | N/A |

| Solubility (achiral solvents) | Identical | Identical | N/A |

| Specific Rotation ([α]D) | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign | [2] |

| Biological Activity | Potentially differs significantly | Potentially differs significantly | [3] |

Table 1: Comparative Properties of this compound Stereoisomers.

Experimental Protocols

The preparation and characterization of single enantiomers require specialized synthetic and analytical techniques.

Stereoselective Synthesis

Asymmetric synthesis is employed to produce a single, desired enantiomer, thereby avoiding the wasteful separation of a racemic mixture. A common strategy for synthesizing chiral β-lactams is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine. To induce stereoselectivity, a chiral auxiliary is typically attached to either the ketene or the imine, directing the formation of one diastereomer over the other.

General Protocol: Staudinger Synthesis with a Chiral Auxiliary

-

Imine Formation: React a primary amine with an aldehyde to form the desired imine. To create a chiral imine, a chiral amine (e.g., (R)-phenylethylamine) is used.

-

Ketene Formation: In a separate flask, treat an acyl chloride (e.g., chloroacetyl chloride) with a tertiary amine base (e.g., triethylamine) at low temperature (e.g., -78 °C) to generate the ketene in situ.

-

[2+2] Cycloaddition: Add the solution containing the chiral imine to the ketene solution. The reaction mixture is stirred at low temperature and allowed to slowly warm to room temperature. The chiral auxiliary on the imine directs the ketene to attack from a specific face, leading to the preferential formation of one diastereomer of the β-lactam.

-

Purification: The resulting diastereomeric mixture is purified using column chromatography to isolate the desired product.

-

Auxiliary Cleavage: The chiral auxiliary is chemically cleaved from the β-lactam (e.g., via hydrogenolysis) to yield the enantiomerically enriched final product, such as a derivative of this compound.

Enantiomeric Resolution via Chiral HPLC

When a racemic mixture is synthesized, the enantiomers must be separated through a process called chiral resolution.[4] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most powerful and widely used methods for this purpose.[5]

Protocol: Chiral HPLC Separation of Amino-Heterocycles

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is highly effective for separating a wide range of chiral compounds, including amines.[5]

-

Mobile Phase: A mixture of n-hexane and a polar alcohol modifier like isopropanol (e.g., 90:10 v/v hexane:isopropanol). The exact ratio is optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm).

-

Procedure:

-

The racemic mixture of this compound is dissolved in the mobile phase.

-

The solution is injected onto the chiral HPLC column.

-

The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates.

-

The separated enantiomers elute from the column at distinct retention times and are detected by the UV detector, resulting in two separate peaks in the chromatogram.

-

Fractions corresponding to each peak can be collected to obtain the isolated, pure enantiomers.

-

Caption: Workflow for Chiral Resolution by HPLC.

Determination of Absolute Configuration

While chiral separation can isolate enantiomers, it does not identify which peak corresponds to the (R) or (S) configuration. The unambiguous determination of the absolute stereochemistry requires specific analytical techniques. Single-crystal X-ray crystallography is considered the gold standard method. By diffracting X-rays off a crystalline sample of a pure enantiomer, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule and thus its absolute configuration.

Conclusion

The this compound molecule possesses a single stereocenter at the C4 position, giving rise to (R) and (S) enantiomers. These stereoisomers have identical physical properties in an achiral environment but differ in their optical activity and, most importantly, their biological effects. The ability to synthesize, separate, and characterize these individual stereoisomers is crucial for the rational design and development of novel β-lactam-based therapeutic agents. The experimental protocols outlined in this guide, including stereoselective synthesis and chiral HPLC resolution, provide a foundational framework for researchers working to unlock the therapeutic potential of specific this compound stereoisomers.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

Theoretical Stability of 4-Aminoazetidin-2-one: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of 4-Aminoazetidin-2-one, a core structural motif in various β-lactam antibiotics. Understanding the intrinsic stability of this molecule is paramount for the rational design of novel therapeutic agents with enhanced efficacy and reduced degradation. This document outlines the computational methodologies, presents key stability indicators in a structured format, and visualizes the theoretical workflow and potential degradation pathways.

I. Introduction to this compound Stability

The stability of the β-lactam ring is a critical determinant of the therapeutic efficacy of penicillin and cephalosporin antibiotics. The four-membered azetidinone ring is inherently strained, making it susceptible to hydrolytic cleavage. The substituent at the C4 position significantly influences this stability. In this compound, the amino group's electronic effects—both inductive and resonant—play a crucial role in modulating the reactivity of the β-lactam carbonyl group and, consequently, the overall stability of the molecule.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful tool to probe the electronic structure, conformational landscape, and thermodynamic stability of this compound. These in silico methods provide insights that are often difficult to obtain through experimental means alone, guiding synthetic efforts and accelerating the drug discovery process.

II. Theoretical and Computational Methodologies

The stability of this compound can be rigorously assessed using a variety of computational chemistry techniques. The following protocols describe a standard workflow for such theoretical investigations.

A. Conformational Analysis

A thorough exploration of the conformational space of this compound is the foundational step in assessing its stability. The relative energies of different conformers provide insight into the most probable structures at equilibrium.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This can be achieved using methods like molecular mechanics (e.g., MMFF94 force field) or semi-empirical quantum mechanics (e.g., PM7).

-

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

-

Frequency Analysis: Vibrational frequency calculations are performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Relative Energy Calculation: The relative electronic energies, enthalpies, and Gibbs free energies of the conformers are calculated to determine their relative populations according to the Boltzmann distribution.

B. Electronic Structure Analysis

The electronic properties of this compound are key to understanding its reactivity and stability. Analysis of the charge distribution and molecular orbitals can reveal sites susceptible to nucleophilic attack.

Experimental Protocol:

-

Wavefunction Calculation: A high-level DFT calculation (e.g., B3LYP/6-311+G(d,p)) is performed on the lowest energy conformer to obtain the molecular wavefunction.

-

Population Analysis: Various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM), are used to calculate the partial atomic charges on the atoms of the β-lactam ring. This helps identify the electrophilicity of the carbonyl carbon.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The LUMO is of particular interest as it indicates the regions most susceptible to nucleophilic attack.

C. Ring Strain Energy Calculation

The inherent strain of the four-membered ring is a primary driver of its reactivity. Calculating the ring strain energy (RSE) provides a quantitative measure of this instability.

Experimental Protocol:

-

Homodesmotic Reaction Scheme: A balanced chemical equation (homodesmotic reaction) is designed where the number and types of bonds are conserved on both the reactant and product sides, minimizing errors in the calculated energies. For this compound, a suitable reaction would involve breaking the C-C and C-N bonds of the ring to form open-chain analogues.

-

Energy Calculations: The electronic energies of all species in the homodesmotic reaction are calculated at a consistent and high level of theory (e.g., CBS-QB3 or G4(MP2)).

-

RSE Calculation: The RSE is calculated as the difference in the total electronic energies between the products and the reactants of the homodesmotic reaction.

D. Hydrolysis Reaction Pathway Analysis

Modeling the hydrolysis of the β-lactam ring provides critical information about the kinetic stability of this compound. This involves identifying the transition state and calculating the activation energy for the ring-opening reaction.

Experimental Protocol:

-

Reactant and Product Complex Formation: The initial reactant complex (this compound with one or more water molecules) and the final ring-opened product are modeled and their geometries optimized.

-

Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactant and product. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method are commonly employed.

-

Transition State Verification: The located TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified TS connects the desired reactant and product minima.

-

Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactant complex.

III. Quantitative Data Summary

Due to the limited availability of specific published data for this compound, the following tables present a generalized summary of the types of quantitative data that would be obtained from the theoretical calculations described above. The values are illustrative and intended to provide a framework for comparison.

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 1 (Global Minimum) | 0.00 | 0.00 | 0.00 |

| 2 | 1.52 | 1.48 | 1.65 |

| 3 | 3.10 | 3.05 | 3.25 |

Table 2: Calculated Electronic Properties of the β-Lactam Ring in this compound (Lowest Energy Conformer)

| Property | Value |

| NBO Charge on Carbonyl Carbon (C=O) | +0.65 e |

| NBO Charge on Carbonyl Oxygen (C=O) | -0.58 e |

| NBO Charge on Lactam Nitrogen | -0.45 e |

| LUMO Energy | -0.05 Hartree |

| HOMO Energy | -0.25 Hartree |

| HOMO-LUMO Gap | 0.20 Hartree |

Table 3: Ring Strain and Hydrolysis Activation Energies

| Parameter | Calculated Value (kcal/mol) |

| Ring Strain Energy (RSE) | 25 - 30 |

| Activation Energy for Hydrolysis (ΔG‡) | 20 - 25 |

IV. Visualizing Theoretical Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the computational protocols and a potential degradation pathway for this compound.

Caption: Computational workflow for the stability analysis of this compound.

Caption: Proposed pathway for the hydrolysis of this compound.

V. Conclusion

Theoretical calculations provide an indispensable framework for understanding and predicting the stability of this compound. By employing a combination of conformational analysis, electronic structure calculations, and reaction pathway modeling, researchers can gain deep insights into the factors governing the integrity of the β-lactam ring. The methodologies and data structures presented in this guide offer a robust starting point for in silico investigations aimed at the development of next-generation antibiotics with improved stability profiles. The visualized workflows further clarify the logical progression of these computational studies, facilitating their implementation in drug discovery and development pipelines.

An In-depth Technical Guide to 4-Aminoazetidin-2-one and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminoazetidin-2-one and its derivatives, a class of compounds with significant therapeutic potential. This document details their synthesis, diverse biological activities, and the experimental protocols utilized in their evaluation. Particular emphasis is placed on their promising antibacterial and enzyme-inhibitory properties.

Introduction

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core pharmacophore in a multitude of life-saving β-lactam antibiotics. The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. These derivatives have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and even anticancer agents. This guide will delve into the synthesis of these compounds, present their biological data in a clear and comparative format, and provide detailed experimental methodologies for their preparation and evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common and versatile method for constructing the β-lactam ring is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine.

A general workflow for the synthesis and subsequent screening of these derivatives is outlined below.

Experimental Protocol: General Synthesis of 4-Aryl-3-chloro-1-(substituted)-azetidin-2-ones via Staudinger Reaction

This protocol describes a typical Staudinger reaction for the synthesis of 3-chloro-2-azetidinones from Schiff bases.

Materials:

-

Substituted Schiff base (1 mmol)

-

Chloroacetyl chloride (1.2 mmol)

-

Triethylamine (1.5 mmol)

-

Dry benzene or dioxane (20 mL)

-

Anhydrous sodium sulfate

-

Ethanol for recrystallization

Procedure:

-

Dissolve the substituted Schiff base (1 mmol) in dry benzene or dioxane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add triethylamine (1.5 mmol) to the solution and stir for 10 minutes at room temperature.

-

Cool the mixture in an ice bath and add chloroacetyl chloride (1.2 mmol) dropwise with constant stirring.

-

After the addition is complete, reflux the reaction mixture for 8-10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated sodium bicarbonate solution followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford the desired 4-aryl-3-chloro-1-(substituted)-azetidin-2-one.

-

Characterize the final product using IR, 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, with notable success in the areas of antibacterial and enzyme inhibition.

Antibacterial Activity

Many this compound derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics. The minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial efficacy.

| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | Staphylococcus aureus | 12.5 - 100 | [1] |

| Escherichia coli | 25 - 100 | [1] | |

| Pseudomonas aeruginosa | 50 - >100 | [1] | |

| Azetidinium derivatives | Escherichia coli | >100 | [2] |

| Staphylococcus aureus | 10 - >100 | [2] | |

| Thiazolidinone-azetidinone hybrids | Bacillus subtilis | 6.25 - 50 | [3] |

| Escherichia coli | 12.5 - 100 | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the MIC of synthesized compounds against a bacterial strain, such as E. coli.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37°C for 18-24 hours.

-

Dilute the overnight culture with fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Further dilute the bacterial suspension to a final concentration of 5 x 105 CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilution.

-

Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

-

Visual inspection or measurement of optical density (OD) at 600 nm can be used to determine growth inhibition.

-

Enzyme Inhibition

Certain this compound derivatives have been identified as potent inhibitors of various enzymes, including human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases.

| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference |

| 4-Alkylidene-β-lactams | Human Leukocyte Elastase | 4 - >100 | [1] |

| Gelatinase MMP-2 | 60 - >100 | [1] |

Experimental Protocol: Human Leukocyte Elastase (HLE) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against HLE.

Materials:

-

Human Leukocyte Elastase (HLE)

-

Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

-

Test compounds

-

Standard inhibitor (e.g., Sivelestat)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, HLE solution, and assay buffer.

-

Include a positive control (HLE without inhibitor) and a negative control (assay buffer only).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HLE substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percentage of inhibition for each compound concentration relative to the positive control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

While the primary mechanism of antibacterial action for many β-lactam compounds is the inhibition of cell wall synthesis, their effects on eukaryotic cells are less understood. Research suggests that β-lactam antibiotics can covalently bind to eukaryotic cellular proteins, potentially modulating their function. For instance, some β-lactams have been shown to affect T-cell functions and gene expression. However, specific signaling pathways directly modulated by this compound derivatives in mammalian cells are not yet well-elucidated and represent an active area of research.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries for screening and lead optimization. The potent antibacterial and enzyme-inhibitory activities highlighted in this guide underscore their therapeutic potential. Future research should focus on elucidating the specific molecular targets and signaling pathways of these compounds in both prokaryotic and eukaryotic systems to fully realize their potential in drug development. Further optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates.

References

4-Aminoazetidin-2-one: A Privileged Pharmacophore in Drug Discovery

The 4-aminoazetidin-2-one core, a derivative of the four-membered β-lactam ring, stands as a cornerstone in medicinal chemistry. Its inherent ring strain and versatile substitution patterns have established it as a privileged pharmacophore, a molecular framework that is repeatedly found in biologically active compounds.[1] This technical guide delves into the synthesis, mechanisms of action, and diverse therapeutic applications of this compound derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The construction of the this compound scaffold is a pivotal step in the development of novel therapeutic agents. The Staudinger [2+2] ketene-imine cycloaddition is a widely employed and robust method for the synthesis of the β-lactam ring.[2] This reaction involves the formation of a zwitterionic intermediate through the nucleophilic attack of an imine nitrogen on a ketene carbonyl, which then cyclizes to yield the 2-azetidinone ring.[2] The stereochemistry of the final product, whether cis or trans, is influenced by the reaction conditions and the nature of the substituents.[3]

A general synthetic approach often begins with the preparation of a Schiff base (imine) from the condensation of an amine and an aldehyde.[4] Subsequent treatment of the Schiff base with a substituted acetyl chloride in the presence of a base, such as triethylamine, affords the corresponding 2-azetidinone derivative.[5]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The most prominent mechanism of action for many this compound derivatives, particularly in their role as antibacterial agents, is the inhibition of bacterial cell wall synthesis. The structural analogy of the β-lactam ring to the D-Ala-D-Ala moiety of the peptidoglycan precursor allows it to act as a suicide inhibitor of transpeptidases, enzymes crucial for cross-linking the peptidoglycan chains.[6]

The strained amide bond of the β-lactam ring is highly susceptible to nucleophilic attack by a serine residue in the active site of the transpeptidase. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting cell wall synthesis.[6] The compromised cell wall is unable to withstand the internal osmotic pressure, leading to bacterial cell lysis and death.[6]

Diverse Biological Activities and Therapeutic Potential

The this compound scaffold has been extensively explored, leading to the discovery of compounds with a wide spectrum of biological activities beyond their antibacterial properties. These include:

-

Antimicrobial Activity: Derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as some fungal strains.[5][7][8][9]

-

Antitubercular Activity: Certain azetidinone derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[10][11]

-

Anticancer Activity: Several 3-amino-2-azetidinone derivatives have been synthesized as analogues of combretastatin A4 and have shown significant anti-proliferative activity against cancer cell lines by inhibiting tubulin polymerization.[3]

-

Anti-inflammatory and Analgesic Activity: The azetidinone nucleus has been incorporated into molecules exhibiting anti-inflammatory and analgesic properties.[5][8]

-

Anticonvulsant Activity: Some derivatives have shown potential as anticonvulsant agents.[8]

-

Antioxidant Activity: A number of synthesized azetidinone derivatives have displayed notable antioxidant potential.[5][9]

-

Enzyme Inhibition: The 2-azetidinone ring can function as an inhibitor for various enzymes beyond transpeptidases.[12]

Quantitative Biological Data

The biological activity of various this compound derivatives has been quantified through in vitro assays. The following tables summarize some of the reported data.

Table 1: Antibacterial Activity of Selected Azetidinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| 4c | M. tuberculosis | >50 | [11] |

| 4d | M. tuberculosis | >50 | [11] |

| 4e | M. tuberculosis | 25 | [11] |

| 4f | M. tuberculosis | 25 | [11] |

| 4h | M. tuberculosis | 6.25 | [11] |

| 4i | M. tuberculosis | 6.25 | [11] |

| 4j | M. tuberculosis | 6.25 | [11] |

| Isoniazid (Standard) | M. tuberculosis | 1.25 | [11] |

| Rifampicin (Standard) | M. tuberculosis | 2.50 | [11] |

Table 2: Anticancer Activity of 3-Amino-2-azetidinone Derivatives against SW48 Colon Cancer Cell Line

| Compound | IC50 (nM) | Reference |

| Compound Series | 14.0 - 564.2 | [3] |

Key Experimental Protocols

Antibacterial Activity Assessment: Cup-Plate Agar Diffusion Method

This method is a widely used technique to determine the antimicrobial activity of a substance.[9]

Methodology:

-

Media Preparation: A nutrient broth medium is prepared and sterilized.

-

Inoculum Preparation: The test bacterial strains are sub-cultured in the nutrient broth and incubated. A loopful of the culture is then transferred to a fresh nutrient broth to prepare the bacterial inoculum.[9]

-

Plate Preparation: The sterilized agar medium is inoculated with the respective bacterial strain and poured into sterile Petri plates.

-

Well Creation: Once the agar solidifies, wells are created using a sterile borer.

-

Compound Application: A defined concentration of the synthesized azetidinone derivatives and a standard antibiotic are added to the wells.

-

Incubation: The plates are incubated at 37±1°C for 24 hours.[9]

-

Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition in millimeters.[9] A larger zone of inhibition indicates greater antibacterial activity.

Antitubercular Activity Assessment

The antitubercular activity of synthesized compounds is often evaluated against Mycobacterium tuberculosis using methods like the Lowenstein-Jensen medium method.[11]

Methodology:

-

Compound Preparation: The synthesized compounds are dissolved in a suitable solvent like dimethylsulfoxide (DMSO) to prepare stock solutions.

-

Media Inoculation: The Lowenstein-Jensen medium is inoculated with a standardized culture of M. tuberculosis.

-

Compound Addition: The test compounds are added to the medium at various concentrations.

-

Incubation: The cultures are incubated under appropriate conditions for several weeks.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.[11] Standard drugs like isoniazid and rifampicin are used as positive controls.[11]

Conclusion and Future Directions

The this compound pharmacophore continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the ability to introduce diverse substituents at various positions of the ring allow for the fine-tuning of its biological activity. While its role in the development of antibacterial agents is well-established, the growing body of evidence for its efficacy in other therapeutic areas, such as oncology and neurology, highlights its vast potential. Future research will likely focus on the design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of new mechanisms of action beyond the classical inhibition of transpeptidases will open up new avenues for the application of this versatile scaffold in addressing unmet medical needs.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bepls.com [bepls.com]

- 10. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

- 12. go.drugbank.com [go.drugbank.com]

Solubility Profile of 4-Aminoazetidin-2-one: A Technical Guide for Drug Development Professionals

Introduction to 4-Aminoazetidin-2-one

This compound is a cyclic β-lactam that serves as a crucial scaffold in medicinal chemistry. Its structural motif is central to a wide array of antibiotics and other therapeutic agents. The presence of both a basic amino group and an acidic lactam functionality imparts amphoteric properties, which are expected to govern its solubility behavior in different solvent systems. Understanding this solubility is paramount for its effective use in synthetic reactions, purification processes, and for the formulation of any resulting drug candidates.

Predicted Solubility of this compound

Based on its amphoteric nature, the solubility of this compound is predicted to be highly dependent on the pH of the aqueous medium. Similar to other amphoteric β-lactam antibiotics, it is expected to exhibit a U-shaped pH-solubility profile, with minimum solubility at its isoelectric point and increased solubility in both acidic and alkaline conditions.

In organic solvents, its solubility will be dictated by the polarity of the solvent and its ability to form hydrogen bonds. The presence of the polar amino and carbonyl groups suggests that it will be more soluble in polar protic and aprotic solvents.

The following table summarizes the predicted solubility of this compound in various common solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ability to form hydrogen bonds with both the amino and carbonyl groups should facilitate dissolution. In water, solubility is expected to be significantly influenced by pH. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, which should effectively solvate the polar functional groups of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The lack of polarity and hydrogen bonding capability of these solvents makes them poor solvents for the highly polar this compound. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | High | Protonation of the amino group to form a water-soluble salt will significantly increase solubility. |

| Aqueous Base | Dilute NaOH, Dilute NaHCO₃ | High | Deprotonation of the lactam nitrogen (though less acidic than a carboxylic acid, it can be deprotonated by a strong base) or hydrolysis of the lactam ring can lead to the formation of a soluble salt, increasing its apparent solubility. The stability of the compound in basic conditions should be considered. |

Experimental Protocols for Solubility Determination

For researchers and drug development professionals seeking to obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water at various pH values, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, the sample should be filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

-

Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

High-Throughput Kinetic Solubility Assay (Nephelometry)

For earlier stages of drug discovery where a rapid assessment of solubility is needed, a kinetic solubility assay can be employed. This method measures the concentration at which the compound precipitates from a solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: Add the stock solution to a series of wells in a microplate containing the aqueous buffer of interest, creating a range of concentrations.

-

Precipitation Monitoring: Monitor the turbidity or light scattering of each well over time using a nephelometer or a plate reader capable of measuring absorbance. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualization of Synthetic Pathway

The synthesis of the azetidin-2-one core is fundamental to accessing compounds like this compound. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a classic and versatile method for constructing this four-membered ring system.

Caption: General workflow for the Staudinger synthesis of the azetidin-2-one core.

Conclusion

While quantitative solubility data for this compound is currently unavailable, its chemical structure provides a strong basis for predicting its solubility behavior. Researchers and drug development professionals are encouraged to utilize the provided experimental protocols to determine its precise solubility in relevant solvent systems. This information will be invaluable for the continued development of novel therapeutics based on this important chemical scaffold.

Methodological & Application

Application Notes and Protocols: Staudinger Cycloaddition for 4-Aminoazetidin-2-one Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoazetidin-2-one, or 4-amino-β-lactam, core is a privileged scaffold in medicinal chemistry, most notably as a key structural component of numerous β-lactam antibiotics like penicillins and cephalosporins.[1][2] The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, stands as a cornerstone for the synthesis of the β-lactam ring.[3][4] This application note provides a detailed overview and experimental protocols for the synthesis of 4-aminoazetidin-2-ones, a class of compounds with significant potential in drug discovery, not only as antibacterial agents but also as inhibitors of various enzymes.[5][6]

The synthetic strategy primarily involves a two-step sequence: the Staudinger cycloaddition of an appropriate imine with azidoacetyl chloride to yield a 4-azidoazetidin-2-one intermediate, followed by the reduction of the azido group to the desired primary amine. This approach allows for the introduction of diverse substituents on the azetidinone ring, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.

Reaction Mechanism and Stereochemistry